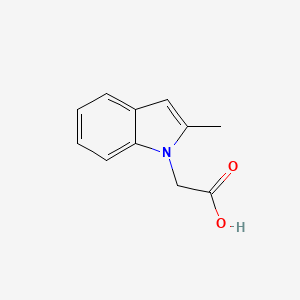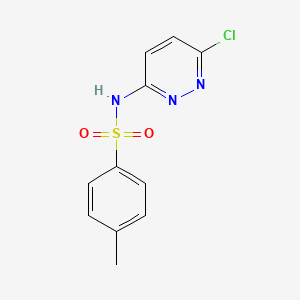
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide
描述
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad-spectrum antibacterial properties and are widely used in both human and veterinary medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 6-chloropyridazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridazine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its antibacterial properties and potential use as an antimicrobial agent.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the death of the bacterial cells.
相似化合物的比较
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine to treat bacterial infections in livestock.
Uniqueness
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other sulfonamides. Its unique structure allows for specific interactions with bacterial enzymes, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-6-10(12)13-14-11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWWTEMQIYEEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390026 | |
| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91349-44-9 | |
| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the spatial arrangement of the chemical structure of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide?
A1: The molecule of this compound is not planar. [] The pyridazine ring and the benzene ring are not coplanar, but instead adopt a distorted V configuration with a dihedral angle of 73.79° between them. [] This non-planar arrangement could be relevant for potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
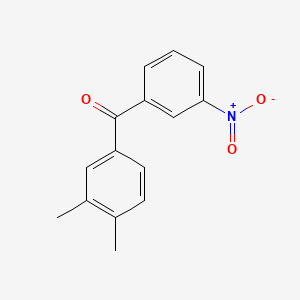
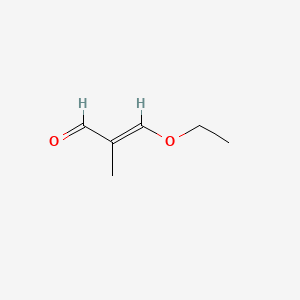
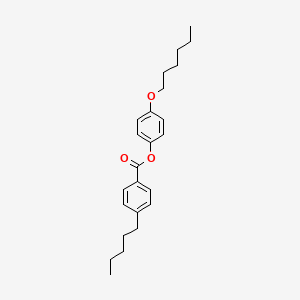
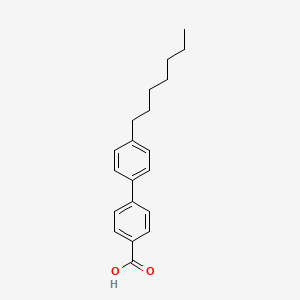
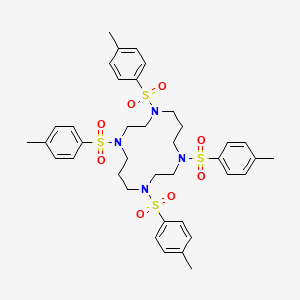

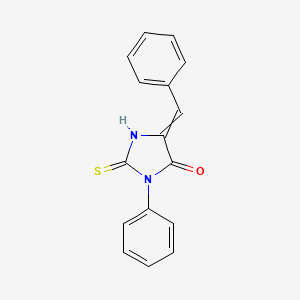
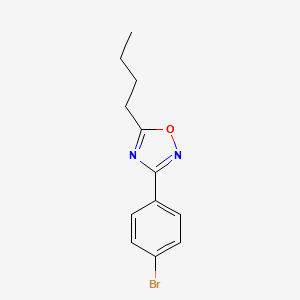
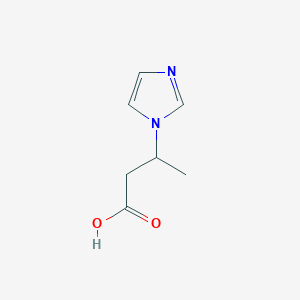
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
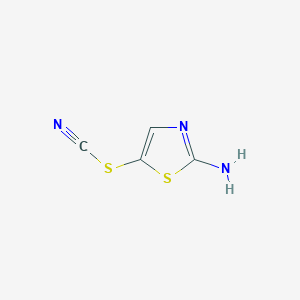

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
